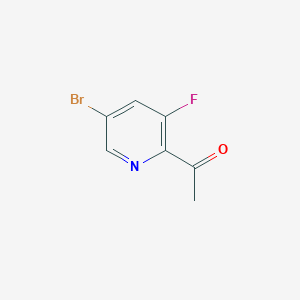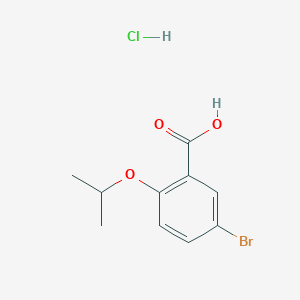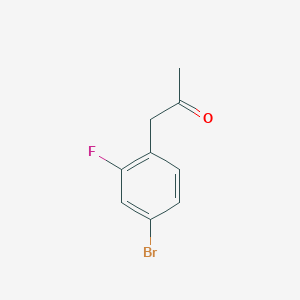
1-(4-Bromo-2-fluorophenyl)propan-2-one
Descripción general
Descripción
1-(4-Bromo-2-fluorophenyl)propan-2-one is a chemical compound with the CAS Number: 1248278-82-1. Its molecular weight is 231.06 . It is also known by its IUPAC name, 1-(4-bromo-2-fluorophenyl)acetone . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2-fluorophenyl)propan-2-one is 1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Neurotoxicity Studies
The use of brominated and fluorinated compounds in industrial applications has raised concerns regarding occupational health risks, particularly neurotoxicity. For example, workers exposed to 1-bromopropane, a solvent related to the class of compounds including 1-(4-Bromo-2-fluorophenyl)propan-2-one, have shown clinical manifestations of neurotoxicity. This underscores the importance of understanding the health implications of exposure to such chemicals in various industries, including dry cleaning and manufacturing (MMWR. Morbidity and mortality weekly report, 2008).
Molecular Logic Systems
A novel fluorophore synthesized for pH-controlled molecular switching demonstrates the potential of brominated and fluorinated compounds in developing molecular logic systems. These systems can respond to changes in pH, solvent polarity, and the presence of specific ions, highlighting the versatility of such compounds in sensing and signal processing applications (Tetrahedron, 2008).
Structural Characterization and Theoretical Studies
The structural confirmation of related bromophenyl and fluorophenyl compounds through experimental techniques and density functional theory offers insights into their physical and chemical properties. Such studies are crucial for the design and development of new materials with tailored functionalities (International Journal for Research in Applied Science and Engineering Technology, 2021).
Synthesis of Biologically Active Compounds
The synthesis of imidazo[4,5-c]pyridin-2-one derivatives using 1-(4-Bromo-2-fluorophenyl)propan-2-one as an intermediate highlights its role in the production of compounds with potential biological activity. This underscores the compound's significance in medicinal chemistry and drug development processes (MMME 2016).
Photophysical Properties
The study of the photophysical properties of chalcone derivatives, including those related to 1-(4-Bromo-2-fluorophenyl)propan-2-one, in different solvents reveals their potential in developing optical materials. These materials can have applications in photovoltaics, photonics, and as sensors due to their tunable optical properties (RSC Advances, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGKKLBNVNYKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)propan-2-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B1532120.png)
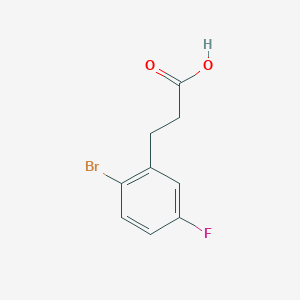
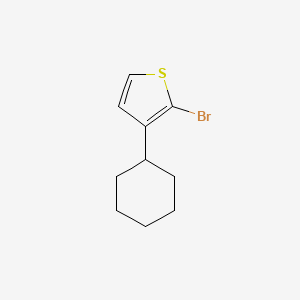
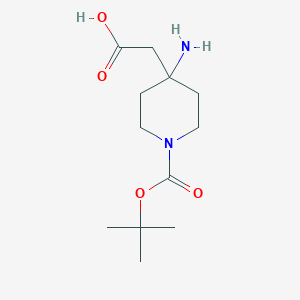
![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)
![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1532128.png)
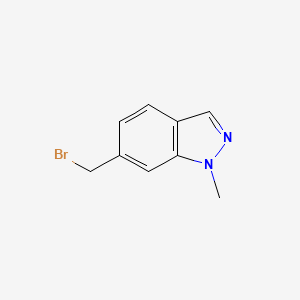
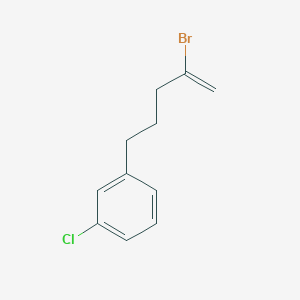
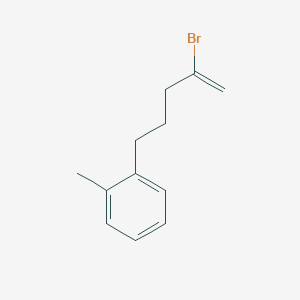
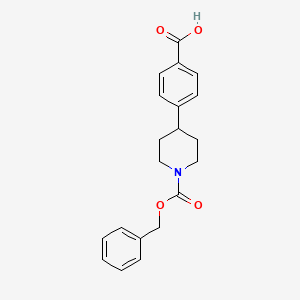
![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)
![Tert-Butyl 6-Chloro-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1532138.png)
